molecular formula C8H16O3 B13480338 3-Hydroxy-3-methylheptanoic acid CAS No. 160595-71-1

3-Hydroxy-3-methylheptanoic acid

Cat. No.: B13480338
CAS No.: 160595-71-1
M. Wt: 160.21 g/mol
InChI Key: UPHHAMJAKDJQGQ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylheptanoic acid is a branched hydroxy acid of interest in several advanced research areas. It serves as a valuable building block and reference standard in scientific investigations. Researchers explore its potential as a monomer in the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters produced by microorganisms . The chain length of 3-hydroxyalkanoic acids is known to significantly impact the structure and biological activity of conjugated peptides, particularly in enhancing anti-proliferative effects against cancer cells . Furthermore, structurally similar 3-hydroxy-3-methyl acids are studied in biochemistry and olfaction research as odor precursors in human axillary secretions . The related 3-hydroxyhexanoic acid is a common component of medium-chain-length PHAs, which are investigated for their applications in biotechnology and as medical implant biomaterials . This product is provided as a high-purity material to support analytical and synthetic chemistry, dermatological research, and the development of novel biomaterials. This compound is For Research Use Only. Not for diagnostic or therapeutic use, and not for human consumption.

Properties

CAS No.

160595-71-1

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3-hydroxy-3-methylheptanoic acid

InChI

InChI=1S/C8H16O3/c1-3-4-5-8(2,11)6-7(9)10/h11H,3-6H2,1-2H3,(H,9,10)

InChI Key

UPHHAMJAKDJQGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC(=O)O)O

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves the oxidation of suitable precursors such as diacetone alcohol, with subsequent Baeyer-Villiger oxidation to yield the target compound. The process is characterized by high selectivity, mild reaction conditions, and avoidance of hazardous reagents like hypochlorite or hypobromite.

Key Steps & Conditions

  • Starting Material: Diacetone alcohol
  • Oxidant: Peracetic acid or sodium hypobromite (NaOBr)
  • Reaction Type: Baeyer-Villiger oxidation
  • Reaction Conditions:
    • Temperature: Typically from -78°C to 50°C
    • Solvent: Acetone, dichloromethane, or toluene
    • Mode: Batch, semi-continuous, or continuous

Advantages

  • High selectivity and yield
  • Short reaction times
  • Mild temperature and pressure conditions
  • No use of hazardous halogen reagents like chloroform or bromoform

Data Table 1: Summary of Oxidation Method Parameters

Parameter Range / Conditions Remarks
Starting Material Diacetone alcohol Commercially available
Oxidant Peracetic acid, sodium hypobromite Preferably peracetic acid for safety
Reaction Temperature -78°C to 50°C More preferably -40°C to 20°C
Solvent Acetone, dichloromethane, toluene Selected based on solubility and reactivity
Reaction Mode Batch, semi-continuous, continuous Continuous preferred for industrial scale
Reaction Time 15 min to 12 hours Depending on mode and scale

Carbon Monoxide-Based Synthesis

Method Overview

A novel and environmentally friendly route involves the direct synthesis of 3-Hydroxy-3-methylheptanoic acid from tert-butanol and carbon monoxide, utilizing catalytic processes. This method offers a potentially scalable route with high selectivity.

Key Steps & Conditions

  • Reactants: Tert-butanol, carbon monoxide
  • Catalyst: Transition metal catalysts (e.g., rhodium or cobalt complexes)
  • Reaction Conditions:
    • Temperature: Mild to moderate (around 50°C to 150°C)
    • Pressure: Elevated, typically 1-10 bar
    • Solvent: Various, including alcohols or aprotic solvents

Advantages

  • Utilizes non-halogenated reagents
  • High atom economy
  • Potential for industrial scalability

Alternative Synthetic Routes

Protection and Derivatization Strategies

  • Use of protecting groups (e.g., Boc, Cbz) during multi-step synthesis
  • Esterification and cross-metathesis for derivatization
  • These strategies facilitate the synthesis of derivatives for biological studies

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 3-hydroxy-3-methylheptanoyl chloride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: 3-Methylheptanone or 3-methylheptanal

    Reduction: 3-Hydroxy-3-methylheptanol

    Substitution: 3-Hydroxy-3-methylheptanoyl chloride

Scientific Research Applications

3-Hydroxy-3-methylheptanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methylheptanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, influencing cellular processes such as energy production and signal transduction. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-hydroxy-3-methylheptanoic acid and related hydroxy acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Methods Applications/Findings
This compound C₈H₁₆O₃ 160.21 Branched chain; hydroxyl and methyl groups at C3; detected in human sweat Steric analysis via GLC and derivatization Metabolite of misoprostol; potential biomarker in sweat studies
3-Hydroxypropionic acid C₃H₆O₃ 90.08 Linear chain; terminal hydroxyl group Metabolic engineering (e.g., Corynebacterium glutamicum) Precursor for acrylic acid, 1,3-propanediol; DOE-listed high-value chemical
3-Hydroxybenzoic acid C₇H₆O₃ 138.12 Aromatic ring with hydroxyl and carboxylic acid groups Extraction from natural sources or synthesis Solvent, stabilizer, pharmaceutical intermediate
3-Hydroxy-2-methylpentanoic acid C₆H₁₂O₃ 132.16 Branched chain; hydroxyl at C3, methyl at C2 Not specified in evidence Listed among 575 hydroxy acids in chemical databases; research applications
3-Methylheptanoic acid C₈H₁₆O₂ 144.21 Linear chain with methyl branch at C3; lacks hydroxyl group Grignard reaction with sec-butyl crotonate Industrial synthesis of esters and fragrances
3-Hydroxyisoheptanoic acid C₇H₁₄O₃ 146.18 Medium-chain hydroxy acid; linear structure with hydroxyl at C3 Not specified in evidence Classified as a medium-chain hydroxy acid; studied in metabolomics

Key Research Findings and Distinctions

Structural and Functional Differences

  • Branching vs. Linearity: Unlike linear analogs like 3-hydroxypropionic acid, this compound’s branching at C3 enhances steric hindrance, influencing its reactivity and interaction with enzymes .
  • Aromatic vs. Aliphatic : 3-Hydroxybenzoic acid’s aromatic ring confers distinct chemical properties (e.g., UV absorption, acidity) compared to aliphatic hydroxy acids, making it suitable for applications in dyes and pharmaceuticals .
  • Chain Length: Medium-chain derivatives (e.g., 3-hydroxyisoheptanoic acid) exhibit different solubility and metabolic pathways compared to longer-chain analogs like this compound .

Challenges in Nomenclature and Analysis

Confusion in naming conventions, as noted in , complicates literature reviews. For example:

  • 3-Hydroxyphenylpropanoic acid and its synonyms (e.g., 3-hydroxyphenylpropionic acid) refer to the same compound but yield fragmented search results .
  • Steric Isomerism: The stereospecific analysis of this compound requires advanced chromatographic methods to distinguish enantiomers .

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-3-methylheptanoic acid in laboratory settings?

Methodological Answer: this compound can be synthesized via ketone cyclization or bacterial fermentation. For chemical synthesis, a retrosynthetic approach using a methyl-substituted ketone precursor (e.g., 6-methyl-5-hepten-2-one) is common. Acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) facilitate cyclization to form the branched hydroxy acid structure . For bacterial synthesis, polyhydroxyalkanoate (PHA) pathways in Pseudomonas or Ralstonia species can be optimized by controlling carbon sources (e.g., fatty acids) and fermentation conditions (pH 6.5–7.5, 30°C) .

Synthetic Method Catalyst/Conditions Yield Reference
Ketone cyclizationBF₃·Et₂O, 0°C, 12 hr~65%
Bacterial fermentationPseudomonas putida, glucose~40%

Q. How can the structural integrity and purity of this compound be verified?

Methodological Answer: Use a combination of NMR (¹H, ¹³C, and DEPT-135 for stereochemistry), LC-MS (to confirm molecular ion [M-H]⁻ at m/z 173.1), and FT-IR (broad O-H stretch at 2500–3300 cm⁻¹, C=O at 1700 cm⁻¹). Purity is assessed via HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) . For enantiomeric purity, chiral GC or polarimetry is recommended .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: While not classified as hazardous (non-GHS), standard laboratory precautions apply:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to minimize aerosol exposure.
  • Storage : Inert atmosphere (N₂), 2–8°C, and desiccated to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

Methodological Answer: The (R)-enantiomer is a precursor in fatty acid β-oxidation and interacts with enzymes like 3-hydroxyacyl-CoA dehydrogenase. To study enantiomer-specific effects:

  • Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases from Candida antarctica) .
  • Assays : Test inhibition of E. coli β-ketoacyl-ACP synthase III (FabH) via fluorescence-based activity assays .

Q. How can contradictory data on the metabolic pathways of this compound be resolved?

Methodological Answer: Discrepancies in literature (e.g., role in ketosis vs. fragrance biosynthesis) require:

  • Isotopic labeling : Track ¹³C-labeled substrates in in vitro hepatocyte models .
  • Knockout studies : Use CRISPR-Cas9 to silence HMGC genes in model organisms and monitor metabolite profiles .
  • Meta-analysis : Apply multivariate statistics (PCA or PLS-DA) to consolidate datasets from proteomic and metabolomic studies .

Q. What advanced techniques are used to study the stability of this compound under physiological conditions?

Methodological Answer:

  • Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks and analyze degradation products via UPLC-QTOF.
  • pH-dependent hydrolysis : Use phosphate buffers (pH 2–9) to simulate gastric/intestinal environments, quantifying degradation kinetics with Arrhenius modeling .
  • Microsomal assays : Liver microsomes (human/rat) to assess oxidative metabolism and half-life (t½) .

Q. What strategies improve enantioselective separation of this compound for pharmacological studies?

Methodological Answer:

  • Chiral chromatography : Use a Chiralpak IG-3 column (3 µm, 150 × 4.6 mm) with hexane/isopropanol (90:10, 0.1% TFA) at 1 mL/min .
  • Capillary electrophoresis : Employ β-cyclodextrin as a chiral selector in 50 mM borate buffer (pH 9.2) .
  • Crystallization : Resolve racemates using (S)-α-methylbenzylamine as a resolving agent .

Q. How can AI-driven tools optimize retrosynthesis planning for this compound derivatives?

Methodological Answer:

  • Template-based AI : Platforms like Pistachio or Reaxys Biocatalysis predict feasible routes using reaction templates (e.g., Claisen condensation or Baeyer-Villiger oxidation) .
  • Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) model transition states to prioritize low-energy pathways .
  • Benchmarking : Validate AI proposals against experimental yields and selectivity metrics .

Q. What analytical challenges arise in quantifying trace levels of this compound in biological matrices?

Methodological Answer:

  • Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges to remove lipids/proteins .
  • Detection limits : Use derivatization (BSTFA for silylation) to enhance GC-MS sensitivity (LOQ: 0.1 ng/mL) .
  • Interference mitigation : Apply MRM (multiple reaction monitoring) in LC-MS/MS to isolate m/z 173.1 → 129.1 transitions .

Q. How do industrial and laboratory-scale syntheses of this compound differ in scalability and yield?

Methodological Answer:

  • Lab-scale : Batch reactors (1–5 L) with manual pH control yield 40–65% purity.
  • Industrial-scale : Continuous flow reactors (microchannel or packed-bed) improve throughput (90% conversion) but require catalyst immobilization (e.g., lipase on silica gel) .
  • Cost analysis : Fermentation is cheaper for bulk production (150/kgvs.150/kg vs. 450/kg for chemical synthesis) but faces downstream purification hurdles .

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